molecular formula C14H7ClFNO2 B6400664 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid CAS No. 1261931-03-6

4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6400664
CAS No.: 1261931-03-6
M. Wt: 275.66 g/mol
InChI Key: YBBUPCQIBQAPOL-UHFFFAOYSA-N
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Properties

IUPAC Name

4-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-3-2-9(14(18)19)6-10(12)11-5-8(7-17)1-4-13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBUPCQIBQAPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689819
Record name 6-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-03-6
Record name 6-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid can undergo several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the compound interacts with palladium catalysts

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